alpha-L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate

Description

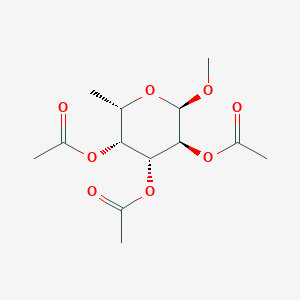

α-L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate is a chemically modified monosaccharide derivative characterized by:

- Core structure: Methyl α-L-galactopyranoside with a 6-deoxy modification (C6 hydroxyl replaced by hydrogen).

- Acetylation: Acetyl groups (-OAc) at positions 2, 3, and 4.

- Stereochemistry: α-L configuration, distinguishing it from more common D-sugar derivatives.

- Applications: Serves as a protected intermediate in glycan synthesis, particularly for constructing bacterial lipopolysaccharide fragments or glycoconjugates .

Properties

IUPAC Name |

[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O8/c1-6-10(19-7(2)14)11(20-8(3)15)12(21-9(4)16)13(17-5)18-6/h6,10-13H,1-5H3/t6-,10+,11+,12-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVWBDNQHISFHI-MCNNAKBESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901199566 | |

| Record name | α-L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901199566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24333-02-6 | |

| Record name | α-L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24333-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901199566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of alpha-L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate typically involves the acetylation of methyl 6-deoxy-alpha-L-galactopyranoside. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation at the desired positions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ automated systems to control reaction conditions precisely and ensure consistent product quality .

Chemical Reactions Analysis

Alpha-L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Biochemical Research

Enzymatic Assays :

This compound serves as a substrate for various glycosidases in enzymatic assays. It is particularly useful for studying the activity of galactosidases, which hydrolyze glycosidic bonds. The release of products can be quantitatively measured using spectrophotometric methods.

Glycobiology

Protein-Carbohydrate Interactions :

alpha-L-Galactopyranoside derivatives are instrumental in studying protein-carbohydrate interactions. They can act as inhibitors or substrates in assays aimed at understanding the binding affinities and specificities of lectins and other carbohydrate-binding proteins.

Pharmaceutical Development

Drug Design and Development :

Research has explored the use of this compound in developing therapeutic agents targeting specific diseases. Its structural analogs may serve as lead compounds for designing drugs that modulate glycosylation processes in cells.

Synthetic Chemistry

Building Blocks for Complex Carbohydrates :

The compound can be utilized as a building block for synthesizing more complex oligosaccharides and polysaccharides. Its reactive acetyl groups allow for further modifications and coupling reactions necessary for carbohydrate synthesis.

Case Study 1: Enzymatic Activity Assessment

In a study evaluating the activity of various galactosidases, alpha-L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate was used as a substrate to measure enzyme kinetics. The results indicated that different enzymes exhibited varying levels of activity based on substrate concentration, providing insights into enzyme specificity and efficiency.

Case Study 2: Glycobiology Applications

A research project focused on understanding the interaction between alpha-L-Galactopyranoside derivatives and specific lectins demonstrated that these compounds could inhibit lectin binding to glycoproteins. This finding has implications for therapeutic strategies aimed at modulating immune responses.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Applications |

|---|---|---|

| 4-Nitrophenyl alpha-D-galactopyranoside | Similar galactopyranoside structure | Enzymatic assays |

| Methyl α-L-rhamnopyranoside | Different sugar moiety | Glycosylation studies |

| 4-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-galactopyranoside | Acetamido group present | Glycosyltransferase research |

Mechanism of Action

The mechanism by which alpha-L-Galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in antiviral research, it has been shown to inhibit the activity of certain viral enzymes by binding to their active sites, thereby preventing the replication of the virus. In antifungal studies, it interacts with fungal cell wall components, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key features of the target compound with structurally related derivatives:

*Calculated values where direct data were unavailable.

Key Research Findings

Comparative Reactivity

- L vs. D Configuration : L-sugars like the target compound exhibit lower enzymatic processing rates in mammalian systems compared to D-analogs, making them useful for probing stereospecificity .

- Deoxy vs. Fluoro Derivatives : The 4-fluoro analog () shows altered glycosidic bond stability due to fluorine’s electronegativity, whereas 6-deoxy derivatives prioritize synthetic simplicity .

Biological Activity

Alpha-L-galactopyranoside, methyl 6-deoxy-, 2,3,4-triacetate is a glycoside compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a galactose backbone with specific acetylation at the hydroxyl groups. The synthesis typically involves glycosylation reactions using various donors and acceptors. For instance, a study demonstrated the use of methyl α-L-rhamnopyranoside as an acceptor to produce α-linked disaccharides with good yields .

Biological Activity

Research indicates that alpha-L-galactopyranoside derivatives exhibit various biological activities:

- Antimicrobial Properties : Some derivatives have shown effectiveness against certain bacterial strains. The modification of the sugar moiety can enhance its binding affinity to bacterial receptors, potentially leading to increased antimicrobial activity.

- Anti-inflammatory Effects : Studies have indicated that certain galactopyranoside derivatives can modulate inflammatory responses. For example, compounds derived from these sugars have been tested for their ability to inhibit nitric oxide production in macrophages, suggesting a role in reducing inflammation .

- Immunomodulatory Effects : Research has shown that these compounds can influence immune responses. In particular, they may enhance the activity of immune cells or modulate cytokine release, contributing to their potential as therapeutic agents in immune-related conditions.

Case Studies

- Study on Antimicrobial Activity : A research article evaluated the antimicrobial effects of various sugar derivatives, including alpha-L-galactopyranoside. The results indicated significant inhibition of growth in Gram-positive bacteria, highlighting its potential as a natural antimicrobial agent.

- Inflammation Modulation : Another study focused on the anti-inflammatory properties of methyl 6-deoxy-α-L-galactopyranoside derivatives. The findings revealed that these compounds effectively reduced pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases.

Data Table: Biological Activities of Alpha-L-Galactopyranoside Derivatives

Q & A

What are the key considerations for regioselective acylation of methyl 6-deoxy-α-L-galactopyranoside to achieve the 2,3,4-triacetate derivative?

Regioselective acylation requires careful control of reaction conditions to target specific hydroxyl groups. Richardson & Williams (1967) demonstrated that benzoylation of methyl 6-deoxy-α-L-galactopyranoside under anhydrous conditions with pyridine as a base favors substitution at the C2, C3, and C4 positions, leveraging steric and electronic effects. Protecting group strategies, such as temporary isopropylidene acetal formation, can isolate reactive hydroxyl groups, ensuring precise acetylation .

How can low yields in radical addition reactions during synthesis of sulfonated analogs be addressed?

Radical addition reactions (e.g., thioacetic acid with exomethylene derivatives) often suffer from low yields (<20%) due to competing side reactions. Optimizing catalyst loading (e.g., AIBN), solvent polarity, and reaction time can improve efficiency. Photoaddition methods or alternative catalysts (e.g., tert-butyl peroxybenzoate) may enhance selectivity for equatorial products, as observed in sulfonate derivative synthesis .

What spectroscopic techniques are most reliable for validating the structure of 2,3,4-triacetate derivatives?

High-resolution 1H and 13C NMR are critical for confirming acetylation sites and anomeric configuration. Coupling constants (e.g., ) in 1H NMR distinguish α/β anomers, while 13C NMR identifies acetyl carbonyl signals (~170 ppm). Mass spectrometry (e.g., ESI-TOF) validates molecular weight, with fragmentation patterns confirming acetate loss (-60 Da per group) .

How do contradictory reactivity patterns in hydroxyl group acylation impact experimental design?

Discrepancies in hydroxyl reactivity (e.g., C2 vs. C4) arise from conformational flexibility and solvent effects. Computational modeling (e.g., DFT) or kinetic studies can resolve these contradictions. For example, steric hindrance from the 6-deoxy group in α-L-galactopyranoside increases C2 reactivity, whereas polar solvents may stabilize transition states at C3/C4 .

What strategies enable functionalization of the 6-deoxy moiety for biological studies?

The 6-deoxy group can be modified via oxidation to introduce sulfonate or amine functionalities. For instance, van Boom’s methodology uses Tebbe’s reagent to generate exomethylene intermediates, which undergo radical additions (e.g., NaHSO3) to form sulfonated derivatives. Alternatively, deoxygenation via Barton-McCombie reaction preserves the core structure while enabling site-specific modifications .

How does the acetylation pattern influence the stability of α-L-galactopyranoside derivatives in aqueous solutions?

Triacetate derivatives exhibit enhanced hydrophobicity, reducing hydrolysis rates compared to unprotected sugars. However, acetyl groups at C2/C3 may sterically shield the glycosidic bond, while C4 acetylation destabilizes the chair conformation. Stability assays (e.g., pH-dependent hydrolysis monitored by HPLC) can quantify degradation kinetics .

What are the challenges in distinguishing C-4 epimers of sulfonated derivatives using NMR?

C-4 epimerization alters axial/equatorial sulfonate orientation, affecting coupling constants (e.g., ). NOESY correlations between H1 and H3/H5 help assign stereochemistry. Comparative analysis with authentic standards or X-ray crystallography is recommended for unambiguous identification .

How do synthetic routes for 2,3,4-triacetate compare to analogous β-D-galactopyranoside derivatives?

α-L-Galactopyranosides require inversion of configuration at C4, often achieved via Mitsunobu reaction or enzymatic epimerization. In contrast, β-D-galactopyranosides (e.g., 2-acetamido derivatives) utilize direct acetylation with higher yields due to reduced steric hindrance. Reactivity differences highlight the need for tailored protecting groups for α-anomers .

What role does this compound play in studying glycosidase substrate specificity?

The 6-deoxy and triacetate groups mimic natural glycosidase inhibitors (e.g., fucosides). Enzymatic assays with PNGase F or α-L-fucosidase can probe active-site interactions, with kinetic parameters (, ) revealing steric or electronic effects of acetylation on enzyme recognition .

How can computational methods aid in predicting regioselectivity for further derivatization?

Molecular docking and MD simulations model interactions between the sugar and acylating agents. For example, DFT calculations predict nucleophilicity of hydroxyl groups based on partial charges, guiding reagent selection (e.g., acetyl chloride vs. benzoic anhydride) for targeted modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.